molecular formula C33H30 B13912243 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene

5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13912243
M. Wt: 426.6 g/mol
InChI Key: SDNWHTQTJJDCTI-UHFFFAOYSA-N
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Description

5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is a norbornene-derived bicyclic compound featuring two benzhydryl (diphenylmethyl) groups at the 5- and 6-positions of the bicyclo[2.2.1]hept-2-ene scaffold. The bicyclo[2.2.1]hept-2-ene core provides a strained framework that enhances reactivity in ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions. Substituents at the 5- and 6-positions significantly influence steric and electronic properties, which are critical for material performance .

Properties

Molecular Formula

C33H30

Molecular Weight

426.6 g/mol

IUPAC Name

5,6-dibenzhydrylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C33H30/c1-5-13-24(14-6-1)30(25-15-7-2-8-16-25)32-28-21-22-29(23-28)33(32)31(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28-33H,23H2

InChI Key

SDNWHTQTJJDCTI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzhydryl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced bicyclic compounds

    Substitution: Substituted derivatives

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .

Biology: Its stable bicyclic structure makes it an ideal candidate for probing biological systems .

Medicine: In medicine, derivatives of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities .

Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of bicyclo[2.2.1]hept-2-ene derivatives, emphasizing substituent effects on properties and applications:

Compound Name (Substituents) Molecular Formula Key Properties/Applications References
5,6-Bis(ethoxymethyl)bicyclo[2.2.1]hept-2-ene C₁₅H₂₂O₂ Copolymerized with fluorescent monomers to create pH-sensitive polymers for optical sensors
5,6-Bis(hydroxymethyl)bicyclo[2.2.1]hept-2-ene C₉H₁₄O₂ Hydrophilic derivative; used in biomedical applications (NSC 31985)
5-Chloro-7-(diphenylmethylene)-5,6-bis(phenylsulfonyl)-bicyclo[2.2.1]hept-2-ene C₃₂H₂₅ClO₄S₂ Crystal structure resolved; steric bulk enhances thermal stability
5,6-Di(n-butoxycarbonyl)bicyclo[2.2.1]hept-2-ene C₂₃H₃₂O₄ Diester derivative; used as a monomer for functionalized polymers
5-Methylbicyclo[2.2.1]hept-2-ene C₈H₁₂ Simplest alkyl derivative; studied for thermodynamic properties (ΔH°f = 58.7 kJ/mol)
5,5'-(1,4-Phenylene)bis(bicyclo[2.2.1]hept-2-ene) C₂₀H₂₀ Rigid aromatic linker; potential use in high-strength copolymers

Key Observations:

Steric Effects : Bulky substituents (e.g., benzhydryl, sulfonyl) increase steric hindrance, reducing polymerization rates but improving thermal stability. For example, sulfonyl-substituted derivatives exhibit resolved crystal structures due to enhanced packing efficiency .

Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, carbonyl) polarize the norbornene core, altering reactivity in ROMP and cycloadditions. Ethoxymethyl and hydroxymethyl groups enhance hydrophilicity, enabling applications in aqueous environments .

Thermodynamic Stability: Methyl and phenyl substituents lower ring strain compared to unsubstituted norbornene, as shown by enthalpy of formation data (e.g., 5-methyl derivative: ΔH°f = 58.7 kJ/mol) .

Polymer Compatibility : Alkyl and aryl derivatives (e.g., 5-hexyl, 5-phenyl) are preferred in copolymers for tunable glass transition temperatures (Tg) and mechanical strength .

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